
ERD03
Beschreibung
Eigenschaften
Molekularformel |
C21H25NO3 |
---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
(4-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone |
InChI |
InChI=1S/C21H25NO3/c1-21(2,25)11-10-15-6-5-8-16(12-15)20(24)22-13-17-7-3-4-9-18(17)19(23)14-22/h3-9,12,19,23,25H,10-11,13-14H2,1-2H3 |
InChI-Schlüssel |
HYVUFYJZMRRTOP-UHFFFAOYSA-N |
SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CC(C3=CC=CC=C3C2)O)O |
Kanonische SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CC(C3=CC=CC=C3C2)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ERD-03; ERD 03; ERD03; EXOSC3-RNA disrupting (ERD) compound 3 |
Herkunft des Produkts |
United States |
Molecular Mechanisms of Erd03 Action
Direct Binding Affinity Characterization of ERD03 to EXOSC3
This compound has been shown to bind directly and specifically to EXOSC3 researchgate.netnih.govnih.govnih.govnih.gov. The binding affinity was quantitatively characterized, revealing a dissociation constant (Kd) of 17 ± 7 μM. This direct interaction was confirmed through techniques such as saturation transfer difference nuclear magnetic resonance (STD-NMR) researchgate.netnih.govnih.govnih.govnih.gov.
Table 1: Direct Binding Affinity of this compound to EXOSC3
Interaction | Dissociation Constant (Kd) | Method |
This compound + EXOSC3 | 17 ± 7 μM | STD-NMR researchgate.netnih.govnih.govnih.govnih.gov |
Mechanism of EXOSC3-RNA Interaction Disruption by this compound
A key aspect of this compound's molecular mechanism is its ability to disrupt the binding between EXOSC3 and RNA researchgate.netnih.govnih.govnih.govnih.gov. This disruption is critical to its observed biological effects.
The inhibitory effect of this compound on EXOSC3-RNA binding is concentration-dependent researchgate.netnih.govnih.govnih.govnih.gov. Research findings indicate that this compound disrupts this interaction in a manner that correlates with its concentration researchgate.netnih.govnih.govnih.govnih.gov. Experimental techniques such as enzyme-linked immunosorbent assays (ELISAs) and microscale thermophoresis (MST) have been employed to evaluate the compound's capacity to inhibit RNA binding by EXOSC3 researchgate.netnih.govnih.govnih.govnih.gov.
Table 2: Concentration-Dependent Inhibition of EXOSC3-RNA Binding by this compound
This compound Concentration | Inhibition of G-rich RNA-EXOSC3 Binding | Method |
50 μM | ~18% | MST nih.gov |
EXOSC3 demonstrates a specific affinity for G-rich RNA motifs researchgate.netnih.govnih.govnih.govnih.gov. This compound specifically inhibits the binding of G-rich RNA to EXOSC3. At a concentration of 50 μM, this compound has been shown to inhibit the binding of G-rich RNA to EXOSC3 by approximately 18%. Furthermore, similar levels of inhibition were observed for both long and short G-rich RNA sequences at 50 μM of this compound, as determined by MST nih.gov.
Concentration-Dependent Inhibition of RNA Binding
Absence of Significant Interference with Inter-Protein Interactions within the RNA Exosome
While this compound effectively disrupts the EXOSC3-RNA interaction, studies have also investigated its impact on the protein-protein interactions within the broader RNA exosome complex. The RNA exosome is a multiprotein complex comprising several subunits. Investigations using peptide arrays revealed that this compound does not cause significant alterations or interference with the peptide-protein interactions between EXOSC3 and other core exosome subunits, such as EXOSC1, EXOSC5, and EXOSC9 nih.gov. This suggests that this compound selectively targets the RNA-binding interface of EXOSC3 without broadly disrupting the structural integrity or assembly of the RNA exosome complex through its inter-protein interactions nih.gov.
Advanced Biophysical and Analytical Methodologies in Erd03 Characterization
Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) for Ligand Binding
Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) spectroscopy is a powerful ligand-observed NMR technique employed to identify and characterize the binding of small molecules to macromolecules, even in the presence of weak interactions. For ERD03, STD-NMR was crucially utilized to confirm its specific binding to the EXOSC3 protein nih.gov.
In STD-NMR experiments, the protein (receptor) is selectively saturated by irradiating its protons, and this saturation is then transferred to the protons of any bound ligand through spin diffusion. Upon dissociation, the saturated ligand molecules release into the solution, where their signals can be detected as a difference spectrum between on-resonance (protein saturated) and off-resonance (control) experiments. The presence of an STD signal for this compound in the presence of EXOSC3 indicated a direct and specific interaction, providing initial evidence of its ability to engage the target protein nih.gov. This technique is particularly valuable for identifying the binding epitope on the ligand, revealing which parts of the small molecule are in direct contact with the receptor.
Microscale Thermophoresis (MST) for Binding Affinity and Interaction Studies
Microscale Thermophoresis (MST) is a sensitive biophysical technique used to quantify molecular interactions in solution, including protein-small molecule, protein-protein, and protein-nucleic acid interactions. MST measures changes in the fluorescence of a labeled target molecule as a function of temperature gradients, which are influenced by changes in molecular size, charge, and hydration shell upon ligand binding.
For this compound, MST was instrumental in determining its binding affinity to EXOSC3 and assessing its ability to disrupt the EXOSC3-RNA interaction nih.gov. Experiments revealed that this compound binds specifically to EXOSC3 with an apparent dissociation constant (Kd) of 17 ± 7 μM nih.govnih.gov. This Kd value signifies a moderate binding affinity, indicating that this compound forms a stable, yet reversible, complex with EXOSC3.
Furthermore, MST was employed to demonstrate that this compound disrupts the interaction between EXOSC3 and its G-rich RNA motif in a concentration-dependent manner nih.gov. Specifically, at a concentration of 3.1 μM of long G-rich RNA, 50 μM this compound inhibited EXOSC3 binding to the RNA by 54% nih.gov. This finding underscores this compound's functional role as an EXOSC3-RNA disrupting compound.
Table 1: Binding Affinity of this compound to EXOSC3 via MST
Interaction | Method | Apparent Kd (μM) | Reference |
This compound + EXOSC3 | MST | 17 ± 7 | nih.govnih.gov |
Table 2: Inhibition of EXOSC3-RNA Binding by this compound via MST
RNA Concentration (μM) | This compound Concentration (μM) | Inhibition of Binding (%) | Reference |
3.1 (long G-rich RNA) | 50 | 54 | nih.gov |
Enzyme-Linked Immunosorbent Assays (ELISA) for Interaction Disruption
Enzyme-Linked Immunosorbent Assays (ELISA) are widely used biochemical assays for detecting and quantifying peptides, proteins, antibodies, and hormones. In the context of small molecule characterization, ELISA can be adapted to assess the disruption of protein-ligand or protein-nucleic acid interactions nih.gov.
For this compound, ELISA was utilized as part of a screening strategy to identify small molecules capable of inhibiting RNA-binding by EXOSC3 nih.gov. Following an in-silico screen of 50,000 small molecules, ELISA, in conjunction with MST, was used to experimentally validate the ability of hit compounds, including this compound, to interfere with the EXOSC3-RNA interaction nih.gov. While specific quantitative data from ELISA experiments for this compound's interaction disruption are not detailed in the provided snippets beyond its use in the screening process, its inclusion confirms its role in validating the compound's disruptive activity on the EXOSC3-RNA interface nih.gov.
RNA Sequencing (RNA-Seq) for Global Transcriptomic Analysis
RNA Sequencing (RNA-Seq) is a high-throughput sequencing technology that provides a comprehensive snapshot of the transcriptome, allowing for the precise measurement of gene expression levels, identification of novel transcripts, and detection of alternative splicing events. This powerful tool is essential for understanding the global impact of a compound on cellular processes.
In the characterization of this compound, RNA-Seq was employed to analyze the global transcriptomic profiles in zebrafish embryos treated with the compound nih.govnih.gov. The findings revealed that this compound induced modifications in zebrafish RNA expression levels that were strikingly similar to those observed with a morpholino against EXOSC3 nih.govnih.gov. This transcriptomic signature provided strong evidence that this compound phenocopies the effects of EXOSC3 knockdown, supporting its proposed mechanism of action as an EXOSC3-RNA disrupting agent nih.govnih.gov. The analysis of differential gene expression patterns helps to elucidate the downstream cellular pathways affected by this compound's interaction with EXOSC3.
Quantitative Polymerase Chain Reaction (qPCR) for Specific RNA Expression Validation
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a highly sensitive and specific technique used for the quantitative measurement of specific RNA expression levels. It is often used to validate findings from global transcriptomic analyses like RNA-Seq or to investigate the expression of specific genes of interest.
For this compound, qPCR was utilized to assess the levels of specific mRNAs in zebrafish embryos nih.gov. A key finding from these experiments was the confirmation of accumulation of atxn1b mRNA in this compound-treated zebrafish nih.gov. This accumulation, alongside other phenotypic observations such as spinal curvature and cerebellar atrophy, further supported the link between this compound's action on EXOSC3 and the hallmarks of PCH1B nih.gov. qPCR provides precise quantitative data on targeted gene expression changes, complementing the broader insights gained from RNA-Seq.
Table 3: Effect of this compound on Gene Expression in Zebrafish Embryos
Gene Targeted | Methodology | Observed Effect | Reference |
atxn1b | qPCR | Accumulation of mRNA | nih.gov |
Global RNA | RNA-Seq | Modification of transcription profiles (similar to EXOSC3 morpholino) | nih.govnih.gov |
Structure-activity Relationship Sar Insights in the Erd Compound Series
Contextualizing ERD03 within the EXOSC3-RNA Disrupting Compound Library (ERD01-ERD12)
The ERD compound series was identified through a comprehensive chemical biology approach aimed at modeling Pontocerebellar Hypoplasia Type 1B (PCH1B), a neurological disorder linked to mutations in EXOSC3 nih.govwikipedia.org. EXOSC3 is a crucial component of the RNA exosome, a cellular machinery responsible for RNA degradation, and functions as one of three putative RNA-binding structural cap proteins that guide RNA into the exosome wikipedia.org.
The initial identification of the ERD compounds, including this compound, stemmed from an extensive in-silico docking experiment. A library of 50,000 small molecules was screened against the RNA-binding interfaces of EXOSC3, specifically targeting residues within its KH and S1 domains nih.govwikipedia.org. This computational approach successfully identified candidate molecules predicted to interact with these critical regions. The ERD01-ERD12 subset of this library was found to primarily target the K homology (KH) domain of EXOSC3 nih.gov.
This compound, also known as EXOSC3-RNA disrupting (ERD) compound 3, was singled out for its ability to bind specifically to EXOSC3 and disrupt its interaction with RNA in a concentration-dependent manner nih.govwikipedia.org. Its binding affinity to EXOSC3 was determined to be 17 ± 7 µM. Beyond its molecular activity, this compound demonstrated a notable biological impact in zebrafish models, inducing a PCH1B-like phenotype characterized by a 50% reduction in cerebellum size and an abnormally curved spine nih.govwikipedia.org. Furthermore, treatment with this compound resulted in RNA expression patterns in zebrafish similar to those observed with EXOSC3 knockdown, underscoring its functional relevance nih.govwikipedia.org.
Within the ERD01-ERD12 series, variations in the efficacy of disrupting EXOSC3-RNA interactions were observed through enzyme-linked immunosorbent assays (ELISA). While this compound exhibited approximately 18% inhibition, other compounds in the series demonstrated higher disruptive capabilities. For instance, ERD01 was the most effective, showing approximately 45% inhibition, followed by ERD04 and ERD02, with around 38% and 35% inhibition, respectively nih.gov. These differential activities highlight the nascent structure-activity relationships within the ERD series, indicating that structural modifications among these closely related compounds significantly influence their inhibitory potency.
Table 1: Comparative Inhibition of EXOSC3-RNA Interaction by Select ERD Compounds (ELISA)
Compound | Inhibition of EXOSC3-RNA Interaction (%) nih.gov |
ERD01 | ~45 |
ERD02 | ~35 |
This compound | ~18 |
ERD04 | ~38 |
Implications of In-Silico Docking and Biophysical Triage for Functional Group Contributions
The identification and characterization of the ERD compound series heavily relied on a synergistic application of in-silico docking and subsequent biophysical triage, providing crucial insights into the contributions of various functional groups to their activity.
The in-silico docking phase involved screening a large chemical library against specific residues within the EXOSC3 RNA-binding domains. For the KH domain, the docking focused on Gln244, Asn251, Ile252, Leu271, and Ser274, utilizing a 10 Å grid around these residues nih.gov. This computational step was instrumental in predicting potential binding modes and identifying initial hits that could favorably interact with the target protein. The success of this approach in identifying compounds like this compound underscores the predictive power of structure-based drug design in targeting protein-RNA interfaces.
Following the computational screen, a rigorous biophysical triage was implemented to validate the predicted interactions and ascertain the direct binding and functional disruption capabilities of the selected compounds. Techniques such as saturation transfer difference nuclear magnetic resonance (STD-NMR) and enzyme-linked immunosorbent assays (ELISA) were pivotal in this phase nih.govwikipedia.org. STD-NMR experiments confirmed the direct binding of several KH domain-targeting ERD compounds, including ERD01, ERD02, this compound, ERD04, ERD05, ERD08, and ERD09, to GST-EXOSC3 nih.gov. This direct evidence of target engagement was critical for distinguishing true binders from false positives.
The subsequent ELISA experiments provided quantitative data on the ability of these compounds to disrupt the EXOSC3-RNA interaction. The observed differences in inhibition percentages among ERD01, ERD02, this compound, and ERD04 (as shown in Table 1) offer initial insights into the structure-activity relationships within the series nih.gov. Although specific functional group modifications and their precise impact on binding and activity are not explicitly detailed in the provided findings, the varying potencies strongly suggest that subtle changes in the chemical structure of these closely related compounds lead to differential interactions with the EXOSC3 binding pocket. For instance, ERD01's superior inhibition compared to this compound indicates that specific structural elements present in ERD01, or absent in this compound, contribute more favorably to disrupting the EXOSC3-RNA interface. Conversely, the presence of certain functional groups in this compound allows for specific binding and a measurable, albeit lower, disruptive effect. This comparative analysis within the ERD series guides future medicinal chemistry efforts aimed at optimizing potency and selectivity by systematically modifying and evaluating key functional groups. The combination of in-silico predictions and experimental biophysical validation thus provides a robust framework for understanding and improving the functional contributions of chemical moieties within the ERD compound series.
Future Directions and Research Implications of Erd03
Elucidating Additional Mechanisms of RNA Processing Defects Induced by ERD03
While this compound is known to disrupt the EXOSC3-RNA interaction, leading to PCH1B-like phenotypes and altered RNA transcriptomic profiles in zebrafish, the full spectrum of RNA processing defects induced by this compound warrants further investigation nih.govwikipedia.org. Research indicates that this compound's binding to EXOSC3 is weaker than RNA binding, suggesting that the observed dramatic phenotypes in zebrafish might stem from cumulative RNA defects rather than a singular, direct RNA displacement.
Future studies should aim to comprehensively map the specific RNA species whose processing or degradation is most significantly affected by this compound. This could involve advanced transcriptomic analyses, such as RNA sequencing, to identify subtle changes in RNA levels, splicing patterns, or 3' end formation that might contribute to the observed pathology. Techniques like CLIP-seq (Cross-Linking and Immunoprecipitation followed by sequencing) could be employed to pinpoint the exact RNA sequences that lose their interaction with EXOSC3 in the presence of this compound. Furthermore, investigating the downstream consequences of these RNA processing defects on protein synthesis and cellular homeostasis would provide a more complete understanding of this compound's mechanism of action. Understanding these additional mechanisms could reveal novel pathways involved in neurodegeneration and RNA exosomopathies.
Development of this compound as a Research Tool for Neurodegenerative Disease Modeling
This compound holds immense promise as a pioneering research tool for modeling neurodegenerative diseases. It is recognized as the first small molecule developed through rational design to recapitulate the abnormal developmental effects of a neurodegenerative disease, specifically PCH1B, in a whole organism. This capability offers several critical avenues for future research:
Disease Pathogenesis Studies: this compound provides a chemical-inducible model to study the early events and progression of PCH1B and potentially other RNA exosome-related disorders. Researchers can precisely control the timing and duration of EXOSC3-RNA disruption, allowing for detailed temporal analyses of disease onset and progression.
High-Throughput Screening: The zebrafish model induced by this compound can serve as a platform for high-throughput screening of potential therapeutic compounds. By exposing this compound-treated zebrafish to libraries of small molecules, researchers can identify compounds that mitigate the PCH1B-like phenotype, offering new leads for drug development.
Identification of Modifiers: this compound can be used to identify genetic or environmental modifiers that influence the severity of RNA processing defects and neurodegeneration. This could involve genetic screens in zebrafish or cellular models to pinpoint genes or pathways that exacerbate or ameliorate the effects of this compound.
Understanding Tissue Specificity: Given that RNA exosomopathies often exhibit tissue-specific defects, this compound can help elucidate why certain tissues, like the cerebellum in PCH1B, are particularly vulnerable to RNA exosome dysfunction.
Comparative Studies with Other Small Molecule RNA-Targeting Compounds
The field of RNA-targeting small molecules is rapidly expanding, offering new therapeutic avenues beyond traditional protein targets. Comparative studies with this compound and other small molecule RNA-targeting compounds are essential to advance this field. While this compound specifically targets the EXOSC3-RNA interaction within the RNA exosome, other compounds target different RNA structures or functions. For instance, small molecules have been developed to target toxic RNA repeats implicated in diseases like Huntington's disease (r(CAG) repeats) and Myotonic Dystrophy (r(CUG) and r(CCUG) repeats). Others have focused on non-coding RNAs like Xist RNA.
Comparative analyses should focus on:
Specificity and Selectivity: How does this compound's specificity for EXOSC3-RNA compare to other RNA-targeting compounds? Understanding the chemical features that confer selectivity for specific RNA-protein interfaces or RNA structures is crucial for designing more precise therapeutics.
Mechanism of Action Diversity: While this compound disrupts an RNA-protein interaction, other RNA-targeting compounds might induce RNA degradation, alter splicing, or modulate translation. Comparing these diverse mechanisms can inform the development of a broader range of RNA-modulating agents.
Pharmacological Properties: Evaluating and comparing the drug-like properties, such as bioavailability and stability, of this compound with other RNA-targeting small molecules can provide insights into optimizing these compounds for therapeutic applications.
Exploration of General Applicability to Other RNA Exosomopathies and Neurological Disorders
RNA exosomopathies represent a growing family of neurodevelopmental and neurodegenerative diseases caused by mutations in genes encoding structural subunits of the RNA exosome complex, including EXOSC1, EXOSC2, EXOSC3, EXOSC5, EXOSC8, and EXOSC9. Given this compound's ability to disrupt EXOSC3-RNA interaction and induce a PCH1B-like phenotype, exploring its general applicability to other RNA exosomopathies and neurological disorders is a critical future direction.
Screening in other exosomopathy models: Testing this compound in cellular or animal models carrying mutations in other EXOSC genes to see if it phenocopies or modulates their disease characteristics.
Investigating shared pathways: Exploring whether this compound's induced RNA processing defects converge on common cellular pathways or stress responses that are also perturbed in other neurological conditions.
Combination therapies: Considering whether this compound could be used in combination with other therapeutic agents to address the complex pathology of RNA exosome-related disorders or other neurological conditions.
The insights gained from studying this compound have the potential to not only advance our understanding of PCH1B but also to lay groundwork for developing novel therapeutic strategies for a wider range of debilitating neurological conditions linked to RNA dysregulation.
Q & A
Q. What experimental methodologies are recommended to assess ERD03’s inhibitory effects on GST-EXOSC3 activity?
- Methodological Answer : Use fluorescence-based assays to monitor changes in GST-EXOSC3 activity upon this compound exposure. Design concentration gradients (e.g., 0–100 µM this compound) and measure ΔBleaching rates to establish dose-response relationships. Include controls with GST alone to rule out non-specific interactions. Normalize data to baseline fluorescence and validate results with triplicate trials .
- Data Interpretation : A linear decrease in ΔBleaching rate with increasing this compound concentrations (as shown in Figure B of ) confirms inhibitory activity. Statistical significance (p < 0.05) should be verified using ANOVA or t-tests.
Q. How can researchers ensure reproducibility when studying this compound’s interaction with G-rich DNA sequences?
- Methodological Answer : Standardize DNA fragment lengths (e.g., 20–50 base pairs) and buffer conditions (pH, ionic strength) across experiments. Use gel electrophoresis to confirm DNA purity and quantify binding affinities via fluorescence quenching assays. Document protocols in line with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
- Example : In Figure C ( ), a 30% reduction in normalized response at 10 µM DNA highlights concentration-dependent inhibition. Replicate these conditions for consistency.
Advanced Research Questions
Q. How should researchers address contradictions between this compound’s in vitro efficacy and its cellular activity?
- Methodological Answer : Conduct comparative studies using cell-free systems (e.g., purified EXOSC3) versus cell-based models (e.g., neuronal lines). Measure this compound’s bioavailability via LC-MS and assess off-target effects using CRISPR-Cas9 knockout controls. Cross-reference results with proteomic datasets to identify confounding factors (e.g., protein degradation pathways) .
- Case Study : If this compound shows weaker inhibition in cellular assays, consider metabolic instability or competitive binding with endogenous molecules. Optimize delivery systems (e.g., liposomal encapsulation) to enhance intracellular concentrations.
Q. What strategies are effective for synthesizing this compound’s mechanistic data into a cohesive model for Pontocerebellar Hypoplasia Type 1B (PCH1B)?
- Methodological Answer : Integrate structural biology (e.g., cryo-EM of this compound-EXOSC3 complexes) with functional genomics (RNA-seq of this compound-treated PCH1B patient-derived cells). Use pathway analysis tools (e.g., STRING, KEGG) to map EXOSC3-dependent processes disrupted by this compound. Validate hypotheses in zebrafish or murine PCH1B models .
- Data Synthesis : Correlate this compound’s IC50 values (Figure B) with phenotypic rescue in model organisms. For example, a 50% reduction in cerebellar defects at 25 µM this compound would support therapeutic potential.
Q. How can researchers resolve discrepancies in this compound’s reported binding kinetics across independent studies?
- Methodological Answer : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to re-evaluate binding constants (KD, Kon/Koff). Compare experimental conditions (e.g., temperature, buffer composition) and validate using orthogonal methods like microscale thermophoresis (MST). Publish raw datasets and analysis scripts for transparency .
- Example : If Study A reports KD = 5 nM and Study B reports KD = 50 nM, test both conditions in a unified protocol. Differences may arise from protein purity or assay sensitivity.
Methodological Best Practices
Q. What ethical and data management practices are critical for this compound research?
- Ethical Guidelines : Obtain informed consent for human-derived samples (e.g., patient cell lines) and adhere to institutional review board (IRB) protocols. Anonymize data and store it in encrypted repositories with restricted access .
- Data Management : Use electronic lab notebooks (ELNs) for real-time documentation. Archive fluorescence assay data (e.g., .csv files) in public repositories like Zenodo or Figshare, ensuring compliance with GDPR and HIPAA .
Q. How should researchers design statistically robust experiments to minimize Type I/II errors in this compound studies?
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